molecular formula C23H24N4O2S B6584566 N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1251605-23-8

N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B6584566
CAS RN: 1251605-23-8
M. Wt: 420.5 g/mol
InChI Key: LXUMKQFAOUSEAA-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide, also known as 4-PPA, is an organic compound that is used in various scientific research applications. It is a derivative of piperidine, a cyclic organic compound that can be found in many naturally occurring substances. 4-PPA is a colorless and odorless solid at room temperature, and it is soluble in water and other polar solvents. 4-PPA has been studied for its potential use in the synthesis of various pharmaceuticals, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is an enzyme involved in the metabolism of pyrimidine nucleosides, and its inhibition can lead to increased levels of these nucleosides in the body. This can have various physiological effects, such as the inhibition of cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide are not well understood. However, it is known to inhibit the enzyme DPD, which can lead to increased levels of pyrimidine nucleosides in the body. This can lead to various physiological effects, such as the inhibition of cell proliferation. Additionally, N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has been shown to increase the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.

Advantages and Limitations for Lab Experiments

N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective starting material for various experiments. Additionally, N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is soluble in many polar solvents, making it easy to work with in the laboratory. However, it is important to note that N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a potentially hazardous substance and should be handled with caution.

Future Directions

There are a number of potential future directions for research involving N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide. One area of research is the development of new synthetic methods for the production of N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide. Additionally, further research could be conducted on the biochemical and physiological effects of N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide. Finally, further research could be conducted on the potential use of N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis Methods

N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can be synthesized through a variety of methods. The most common method is the reaction of 4-bromophenol with piperidine in anhydrous dimethyl sulfoxide (DMSO) at temperatures ranging from 80-120°C. This reaction produces N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide and 4-bromopiperidine as the major products. Other methods of synthesis include the reaction of 4-bromophenol with piperazine in dimethylformamide (DMF) and the reaction of piperidine with 4-chlorophenol in DMSO.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has a variety of scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals, such as the anti-cancer drug 5-fluorouracil. N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has also been used in the synthesis of other drugs, such as the anti-arrhythmic drug amiodarone. Additionally, N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has been used in the synthesis of various polymers and other organic compounds.

properties

IUPAC Name

N-(4-phenoxyphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c28-22(17-30-23-24-14-13-21(26-23)27-15-5-2-6-16-27)25-18-9-11-20(12-10-18)29-19-7-3-1-4-8-19/h1,3-4,7-14H,2,5-6,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUMKQFAOUSEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

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